molecular formula C16H17Cl2N5OS B275802 N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

Cat. No. B275802
M. Wt: 398.3 g/mol
InChI Key: IOKFEJKTFQHNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as Compound A, is a chemical compound with potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. Additionally, it has been shown to modulate the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antimicrobial effects against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A in lab experiments is its potential therapeutic applications in various diseases. Additionally, it has been shown to have low toxicity, making it a safer option for use in experiments. However, one limitation is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for the study of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A. One potential area of research is the development of more efficient synthesis methods to increase the availability of the compound for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A. It may also be beneficial to study the compound in combination with other drugs to determine its potential synergistic effects.

Synthesis Methods

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A can be synthesized through a multistep process involving the reaction of various chemicals. The synthesis method involves the reaction of 2,4-dichlorophenylacetonitrile with furan-2-carbaldehyde, followed by the reaction of the resulting compound with 3-mercapto-1-methyl-5-tetrazolylpropan-1-amine. The final product is obtained after purification and isolation.

Scientific Research Applications

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine A has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of infectious diseases and inflammatory disorders. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

properties

Product Name

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

Molecular Formula

C16H17Cl2N5OS

Molecular Weight

398.3 g/mol

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C16H17Cl2N5OS/c1-23-16(20-21-22-23)25-8-2-7-19-10-12-4-6-15(24-12)13-5-3-11(17)9-14(13)18/h3-6,9,19H,2,7-8,10H2,1H3

InChI Key

IOKFEJKTFQHNLN-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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